Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)8-4-5-14-9(6-8)13-7(2)10(14)12/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXSMQUGOJRVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC(=C(N2C=C1)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Halogenated Pyridine Precursors
The most common approach involves cyclocondensation between 2-aminopyridine derivatives and α-bromoketones. For example:
Procedure :
-
Step 1 : React 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate in ethanol under reflux (6–8 hours) to form the imidazo[1,2-a]pyridine core .
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Step 2 : Introduce bromine at position 3 using -bromosuccinimide (NBS) in under UV light, achieving regioselectivity via radical bromination .
Key Data :
One-Pot Tandem Cyclization/Bromination
A streamlined method combines cyclization and bromination in a single pot, reducing intermediate isolation:
Procedure :
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Mix 2-amino-5-bromo-4-methylpyridine with ethyl bromopyruvate in ethyl acetate.
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Add tert-butyl hydroperoxide (TBHP, 2 eq) and heat at 90°C for 3 hours .
Mechanistic Insight :
-
TBHP acts as both oxidant and bromine source, facilitating simultaneous cyclization and C3-bromination .
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The reaction proceeds via a radical pathway, confirmed by radical trapping experiments .
Key Data :
Continuous Flow Synthesis
To address scalability and side reactions (e.g., decarboxylation), continuous flow systems have been developed:
Procedure :
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Pump a solution of 2-amino-4-methylpyridine and ethyl 3-bromo-2-oxobutanoate in DMF through a heated reactor (125°C, residence time: 15 minutes) .
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Use catalytic -toluenesulfonic acid (PTSA, 0.1 eq) to enhance cyclization efficiency.
Advantages :
-
20% higher yield compared to batch methods.
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Reduced byproduct formation (e.g., decarboxylated derivatives).
Key Data :
| Parameter | Value |
|---|---|
| Throughput | 12 g/hour |
| Purity | ≥99% |
Post-Synthetic Bromination of Preformed Imidazopyridines
For late-stage diversification, bromination can be performed on preassembled imidazopyridine esters:
Procedure :
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Dissolve ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate in .
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Add NBS (1.1 eq) and AIBN (0.05 eq), irradiate at 350 nm for 2 hours .
Regioselectivity Control :
Key Data :
Industrial-Scale Production
Industrial methods prioritize cost efficiency and minimal purification steps:
Procedure :
-
React 2-amino-4-methylpyridine with ethyl 3-bromo-2-oxobutanoate in refluxing toluene (8 hours).
-
Quench with aqueous , extract with ethyl acetate, and crystallize from hexane/CHCl .
Optimization Notes :
Key Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 52–58 | 98 | Moderate | High |
| One-Pot Bromination | 68–75 | 97 | High | Moderate |
| Continuous Flow | 70–78 | 99 | High | High |
| Post-Synthetic Bromination | 70–78 | 98 | Low | Low |
| Industrial Production | 85–90 | 95 | Very High | Very High |
Challenges and Solutions
-
Decarboxylation During Cyclization : Mitigated by using low-polarity solvents (toluene) and avoiding excessive heating .
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Regioselectivity in Bromination : Achieved via radical-stabilizing substituents (e.g., methyl at C2) or directed metal catalysis .
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Purification Difficulties : Addressed by crystallization from hexane/CHCl or silica gel chromatography .
Emerging Techniques
Chemical Reactions Analysis
Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, including ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate. These compounds have shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, research indicates that certain analogues exhibit minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against the Mtb H37Rv strain, suggesting a promising avenue for tuberculosis treatment development .
Anti-Cancer Activity
Imidazo[1,2-a]pyridine compounds have also been evaluated for their anti-cancer properties. In vitro studies have reported non-toxic profiles against various cancer cell lines, including VERO and MCF-7 cells. The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine core can enhance cytotoxicity against specific cancer types while maintaining low toxicity levels in normal cells .
Development of Anti-TB Agents
A significant case study involved the high-throughput screening of imidazo[1,2-a]pyridine analogues to identify potent inhibitors of Mtb. Researchers discovered several compounds with impressive MIC values against both replicating and non-replicating forms of Mtb. Among these, this compound was noted for its favorable pharmacokinetic profile in mouse models, indicating potential for further development as an anti-TB agent .
Cancer Therapeutics
Another notable study focused on the modification of this compound derivatives for enhanced anti-cancer activity. The modifications led to compounds that demonstrated increased potency against specific cancer cell lines while remaining non-toxic to normal cells. This highlights the versatility of this compound class in developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and ester group can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key derivatives of imidazo[1,2-a]pyridine-7-carboxylates, highlighting variations in substituents, synthesis yields, and physicochemical properties:
Substituent Effects on Physicochemical Properties
- Bromine Position: Bromine at position 3 (target compound) vs.
- Methyl vs. Phenyl Groups : The 2-methyl group in the target compound may improve lipid solubility compared to bulkier 2-phenyl substituents (e.g., ), enhancing membrane permeability .
- Ester Groups : Ethyl esters (target compound) generally exhibit higher stability than methyl esters () under physiological conditions .
Pharmaceutical Relevance
- Brominated Derivatives : Bromine enhances electrophilic reactivity, making these compounds key intermediates in Suzuki-Miyaura cross-coupling reactions for drug discovery .
- Methyl Substituents : The 2-methyl group in the target compound may reduce metabolic degradation compared to unsubstituted analogs, as seen in similar imidazopyridines .
Spectral Characterization
Biological Activity
Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications, supported by relevant data tables and research findings.
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1315362-89-0
- Molecular Formula : C11H10BrN3O2
Structural Features
The unique substitution pattern of the bromine atom at the 3-position and the ethyl ester group at the 7-position significantly influences its reactivity and biological activity. The molecular structure can be represented as follows:
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a broad range of biological activities, including antimicrobial effects. Specifically, derivatives like 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide have shown effectiveness against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml .
Cytochrome P450 Inhibition
This compound has been studied for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19 , which are crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics when co-administered with other drugs metabolized by these enzymes .
Mutagenic Potential
Similar compounds have been associated with mutagenic properties, necessitating further studies to evaluate the safety and efficacy of this compound in biological systems .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Imidazole Ring : Reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate.
- Bromination : Introduction of bromine at the desired position using molecular bromine or iodine.
Yield and Purity
Careful control of reaction conditions is essential to ensure high yields and purity of the final product. Reported yields for similar compounds range from 75% to over 88% depending on the specific synthetic routes employed .
Comparison with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| Ethyl 5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate | Structure | Bromine at position 5 |
| Ethyl 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate | Structure | Bromine at position 6 |
| Methyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate | Structure | Methyl instead of ethyl group |
Stock Solution Preparation
| Concentration | Amount for 1 mg | Amount for 5 mg | Amount for 10 mg |
|---|---|---|---|
| 1 mM | 3.5321 mL | 17.6603 mL | 35.3206 mL |
| 5 mM | 0.7064 mL | 3.5321 mL | 7.0641 mL |
| 10 mM | 0.3532 mL | 1.766 mL | 3.5321 mL |
In Vivo Studies
Recent studies have evaluated the in vivo effects of this compound on liver fibrosis models. Compounds exhibiting inhibitory rates against collagen synthesis were identified as potential therapeutic agents .
Pharmacological Implications
The interactions with cytochrome P450 enzymes suggest that this compound may play a role in pharmacological applications where drug-drug interactions are a concern .
Q & A
Q. What are the common synthetic routes for Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. For example, describes a tandem reaction using brominated intermediates (e.g., ethyl 4-bromo-3-methylbut-2-enoate) with nitrogen-containing heterocycles under basic conditions (e.g., K₂CO₃ in DMF). Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) or direct electrophilic substitution. Key steps include cyclization to form the imidazo[1,2-a]pyridine core, followed by esterification or functional group interconversion .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, methyl groups at position 2 and bromine at position 3 produce distinct splitting patterns (e.g., singlet for methyl in ¹H NMR) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. reports HRMS data with <5 ppm error to confirm purity .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry. For instance, highlights torsional angles (e.g., 55.6° for ester groups) to confirm spatial arrangements .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?
Methodological Answer: Imidazo[1,2-a]pyridines exhibit antiviral, antibacterial, and anti-inflammatory properties. For example, notes that substituents like bromine enhance bioactivity by increasing electrophilicity, while ester groups improve solubility for in vitro assays . Structure-activity relationship (SAR) studies often correlate substituent position (e.g., bromine at position 3) with inhibitory potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in bromination steps?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance electrophilic bromination efficiency by stabilizing transition states .
- Catalysis : Lewis acids like FeCl₃ can direct bromination to specific positions. achieved 72% yield using controlled stoichiometry of NBS .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions (e.g., di-bromination), as noted in for similar triazolo derivatives .
Q. What challenges arise in crystallographic refinement of this compound?
Methodological Answer:
- Disorder in Ester Groups : The ethyl carboxylate moiety often exhibits rotational disorder. resolved this using SHELXL restraints (e.g., AFIX 66 for methyl groups) and high-resolution data (R factor <0.05) .
- Weak Intermolecular Interactions : Weak C–H···O hydrogen bonds (2.5–3.0 Å) require careful modeling to avoid overinterpretation. used PLATON/SQUEEZE to account for solvent effects .
Q. How do computational methods (e.g., DFT) predict reactivity or binding affinity?
Methodological Answer:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites. For example, bromine’s σ-hole enhances halogen bonding, as modeled in using Gaussian09 .
- Docking Studies : Molecular docking (AutoDock Vina) with target proteins (e.g., kinases) can prioritize derivatives for synthesis. used this to link torsion angles (72.6° in phenyl rings) to binding pocket compatibility .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
